![molecular formula C30H15N3O6 B3744007 2-[3,5-bis(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3744007.png)
2-[3,5-bis(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione
Overview
Description
2-[3,5-bis(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione, also known as BI-2536, is a small molecule inhibitor of the Polo-like kinase 1 (PLK1) enzyme. PLK1 is a serine/threonine kinase that plays a crucial role in cell division and is overexpressed in many types of cancer. BI-2536 has been extensively studied for its potential as an anticancer drug.
Mechanism of Action
2-[3,5-bis(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione inhibits PLK1 by binding to its catalytic domain and preventing it from phosphorylating its substrates. PLK1 is involved in several stages of cell division, including the formation of the mitotic spindle and the separation of chromosomes. Inhibition of PLK1 by this compound leads to defects in these processes, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth. In addition, this compound has been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
2-[3,5-bis(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione is a potent and selective inhibitor of PLK1, making it a valuable tool for studying the role of PLK1 in cell division and cancer. However, its use is limited by its low solubility and poor pharmacokinetic properties, which make it difficult to administer in vivo. In addition, this compound has been shown to have off-target effects on other kinases, which can complicate data interpretation.
Future Directions
There are several potential directions for future research on 2-[3,5-bis(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione. One area of interest is the development of more potent and selective PLK1 inhibitors with improved pharmacokinetic properties. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to treatment with this compound. Finally, there is interest in exploring the use of this compound in combination with other anticancer drugs to enhance their efficacy.
Scientific Research Applications
2-[3,5-bis(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential as an anticancer drug. Numerous in vitro and in vivo studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, and can inhibit tumor growth in animal models. This compound has also been shown to enhance the efficacy of other anticancer drugs, such as paclitaxel and gemcitabine.
Properties
IUPAC Name |
2-[3,5-bis(4-oxo-3,1-benzoxazin-2-yl)phenyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H15N3O6/c34-27-19-7-1-2-8-20(19)28(35)33(27)18-14-16(25-31-23-11-5-3-9-21(23)29(36)38-25)13-17(15-18)26-32-24-12-6-4-10-22(24)30(37)39-26/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHUDTAIFUYSRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC(=C3)C4=NC5=CC=CC=C5C(=O)O4)C6=NC7=CC=CC=C7C(=O)O6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-isopropyl-1,3-bis[(4-methylphenyl)sulfonyl]imidazolidine](/img/structure/B3743926.png)

![2-chloro-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone](/img/structure/B3743940.png)
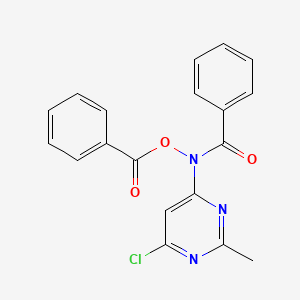
![4-(4-methylphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B3743962.png)
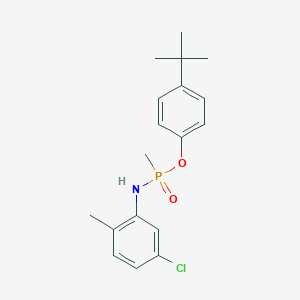
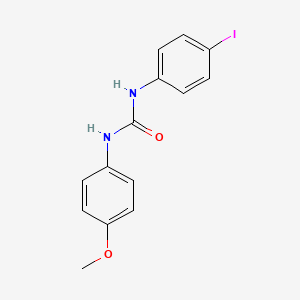
![4,4'-sulfonylbis{2-[(1H-pyrrol-2-ylmethylene)amino]phenol}](/img/structure/B3743975.png)
![ethyl 2-{[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]amino}benzoate](/img/structure/B3743990.png)
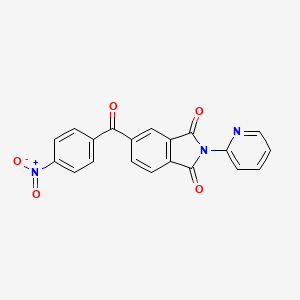
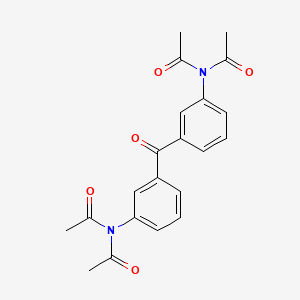
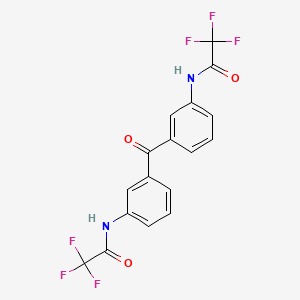
![5-(1,3-benzoxazol-2-yl)-2-[3-(1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3744020.png)
![2-[(3-bromobenzyl)thio]-N-(4-methoxybenzyl)acetamide](/img/structure/B3744026.png)
